molecular formula C15H13ClN2O6S B2443794 ethyl 4-(2-chloro-5-nitrobenzenesulfonamido)benzoate CAS No. 670266-52-1

ethyl 4-(2-chloro-5-nitrobenzenesulfonamido)benzoate

Cat. No.: B2443794
CAS No.: 670266-52-1
M. Wt: 384.79
InChI Key: PXQHXKKSPFXPOP-UHFFFAOYSA-N
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Description

Ethyl 4-(2-chloro-5-nitrobenzenesulfonamido)benzoate is an organic compound that belongs to the class of benzoate esters

Mechanism of Action

Target of Action

The primary target of Ethyl 4-[(2-chloro-5-nitrophenyl)sulfonylamino]benzoate, also known as SABA1, is Biotin Carboxylase (BC) . BC is an enzyme that catalyzes the first half-reaction of Acetyl-CoA Carboxylase (ACC), a multi-subunit complex responsible for the first committed step in fatty acid synthesis .

Mode of Action

SABA1 interacts with its target, BC, through an atypical mechanism. It binds in the biotin binding site in the presence of ADP . This binding inhibits the activity of BC, thereby affecting the fatty acid synthesis pathway .

Biochemical Pathways

The inhibition of BC by SABA1 affects the fatty acid synthesis pathway. BC is a crucial enzyme in this pathway, catalyzing the first half-reaction of ACC . By inhibiting BC, SABA1 disrupts the normal functioning of this pathway.

Result of Action

The inhibition of BC by SABA1 results in the disruption of the fatty acid synthesis pathway. This disruption has significant implications, particularly in the context of antibacterial properties. SABA1 has been shown to have antibacterial properties against Pseudomonas aeruginosa and Escherichia coli .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-chloro-5-nitrobenzenesulfonamido)benzoate typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, 2-chlorobenzenesulfonamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Esterification: The nitrated product is then subjected to esterification with ethyl benzoate in the presence of a catalyst such as sulfuric acid to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-chloro-5-nitrobenzenesulfonamido)benzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Amines or thiols, solvents like ethanol or dimethylformamide (DMF).

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Reduction: Ethyl 4-(2-chloro-5-aminobenzenesulfonamido)benzoate.

    Substitution: Ethyl 4-(2-substituted-5-nitrobenzenesulfonamido)benzoate.

    Hydrolysis: 4-(2-chloro-5-nitrobenzenesulfonamido)benzoic acid.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antibacterial agent due to its ability to inhibit certain bacterial enzymes.

    Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Ethyl 4-(2-chloro-5-nitrobenzenesulfonamido)benzoate can be compared with other similar compounds such as:

    Ethyl 4-(2-chloro-5-aminobenzenesulfonamido)benzoate: Similar structure but with an amino group instead of a nitro group, which may alter its reactivity and biological activity.

    Ethyl 4-(2-chloro-5-methylbenzenesulfonamido)benzoate:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 4-[(2-chloro-5-nitrophenyl)sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O6S/c1-2-24-15(19)10-3-5-11(6-4-10)17-25(22,23)14-9-12(18(20)21)7-8-13(14)16/h3-9,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQHXKKSPFXPOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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